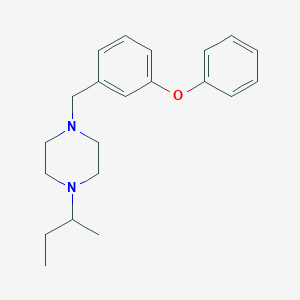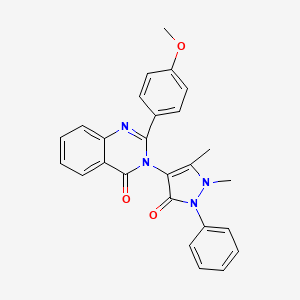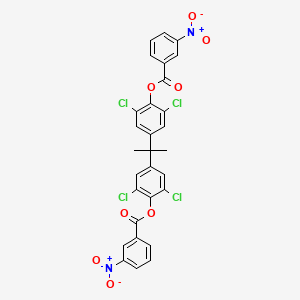![molecular formula C16H19NO3S2 B10879545 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10879545.png)
5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring
Méthodes De Préparation
The synthesis of 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism by which 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one include:
3-Ethoxy-4-hydroxyphenylacetonitrile: This compound shares a similar phenyl structure but lacks the thiazolidinone ring.
5,5’-[(3-Ethoxy-4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone]: This compound has a similar phenyl group but contains a pyrimidinone ring instead of a thiazolidinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19NO3S2 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H19NO3S2/c1-4-20-13-7-11(5-6-12(13)18)8-14-15(19)17(9-10(2)3)16(21)22-14/h5-8,10,18H,4,9H2,1-3H3/b14-8+ |
Clé InChI |
NINQWTZFJPOKLG-RIYZIHGNSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(C)C)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879463.png)
![ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10879473.png)


![S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)

![2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10879501.png)
![{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B10879512.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B10879514.png)

![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10879518.png)
![{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone](/img/structure/B10879528.png)
![Ethyl 2-{[({[2-(propanoylamino)phenyl]carbonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10879535.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10879538.png)
